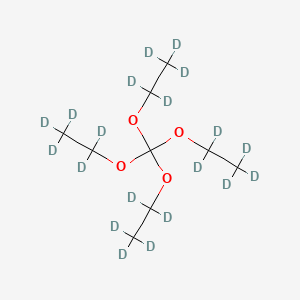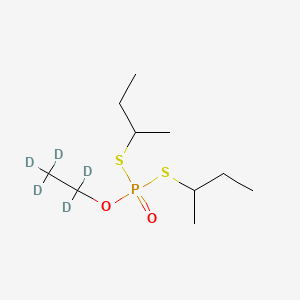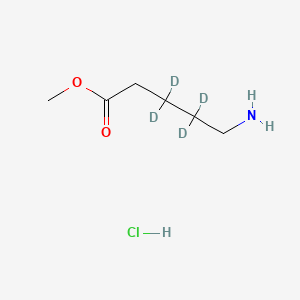![molecular formula C12H11N7 B565150 2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 CAS No. 1215752-55-8](/img/structure/B565150.png)
2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 is a novel labeled analog of the food mutagen and carcinogen 4,8-DiMeIQx. This compound is primarily used in proteomics research and is known for its unique molecular structure, which includes an azido group and deuterium labeling .
Preparation Methods
The synthesis of 2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 involves several steps. The starting materials typically include 3,4,8-trimethylimidazo[4,5-f]quinoxaline, which undergoes azidation to introduce the azido group. The reaction conditions often involve the use of sodium azide in a suitable solvent, such as dimethylformamide (DMF), under controlled temperature and pressure . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents used in these reactions include sodium azide, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 has several scientific research applications:
Proteomics Research: It is used as a labeled analog in proteomics to study protein interactions and modifications.
Chemical Biology: The compound is used to investigate biological pathways and molecular mechanisms involving azido groups.
Medicinal Chemistry: Researchers use this compound to develop new drugs and study their interactions with biological targets.
Industrial Applications: It is used in the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 involves its interaction with molecular targets through the azido group. The azido group can undergo bioorthogonal reactions, allowing the compound to label and track specific biomolecules in complex biological systems. The deuterium labeling also provides unique spectroscopic properties, aiding in the detection and analysis of the compound in various applications .
Comparison with Similar Compounds
2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 can be compared with other similar compounds, such as:
4,8-DiMeIQx: A food mutagen and carcinogen, which is the parent compound of the labeled analog.
2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline: A similar compound without the azido group.
2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline: Another analog with different methyl group positions.
The uniqueness of this compound lies in its azido group and deuterium labeling, which provide distinct chemical and spectroscopic properties useful in various research applications.
Properties
IUPAC Name |
2-azido-4,8-dimethyl-3-(trideuteriomethyl)imidazo[4,5-f]quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N7/c1-6-4-8-9(15-7(2)5-14-8)10-11(6)19(3)12(16-10)17-18-13/h4-5H,1-3H3/i3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCQHYAQHVJZMQ-HPRDVNIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N=C2C3=C1N(C(=N3)N=[N+]=[N-])C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C3=NC(=CN=C3C=C2C)C)N=C1N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(3S)-2-oxo-3-[[(2S)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B565067.png)


![2-Ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxy](/img/new.no-structure.jpg)

![2-amino-6-[(1S,2S)-1,2,3-trihydroxy(1,2,3-13C3)propyl]-3H-pteridin-4-one](/img/structure/B565078.png)




![Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4](/img/structure/B565087.png)

